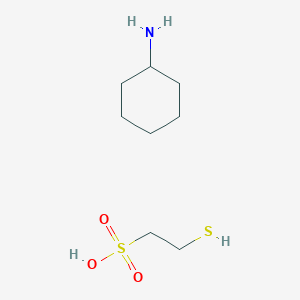
2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are known for their diverse biological activities, including antibacterial, antitumor, antifungal, and antiparasitic properties . The presence of the 1,4-dioxide group in the quinoxaline ring enhances its reactivity and biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide typically involves the condensation of 2,3-diaminotoluene with 6-fluorobenzene-1,2-dione under oxidative conditions. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form the 1,4-dioxide group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidative cyclization reactions using continuous flow reactors to ensure efficient and consistent production. The use of environmentally benign oxidizing agents and solvents is preferred to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxides.
Reduction: Reduction reactions can convert the 1,4-dioxide group to the corresponding quinoxaline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation: Higher oxides of quinoxaline.
Reduction: Quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial, antifungal, and antiparasitic activities.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Used in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide involves the generation of reactive oxygen species (ROS) and the inhibition of key enzymes in bacterial and tumor cells. The compound targets DNA and proteins, leading to oxidative damage and cell death. The presence of the 1,4-dioxide group is crucial for its biological activity, as it facilitates the formation of ROS .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline 1,4-dioxide: Shares the same core structure but lacks the methyl and fluoro substituents.
2,3-Dimethylquinoxaline: Lacks the 1,4-dioxide group.
6-Fluoroquinoxaline: Lacks the methyl and 1,4-dioxide groups.
Uniqueness
2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide is unique due to the combined presence of the 2,3-dimethyl and 6-fluoro substituents along with the 1,4-dioxide group. This combination enhances its reactivity and biological activity, making it a valuable compound for research and development in medicinal chemistry .
Propriétés
Numéro CAS |
84044-35-9 |
|---|---|
Formule moléculaire |
C10H9FN2O2 |
Poids moléculaire |
208.19 g/mol |
Nom IUPAC |
6-fluoro-2,3-dimethyl-4-oxidoquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C10H9FN2O2/c1-6-7(2)13(15)10-5-8(11)3-4-9(10)12(6)14/h3-5H,1-2H3 |
Clé InChI |
FSWKHXRFBKCWOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C([N+](=O)C2=C(N1[O-])C=C(C=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


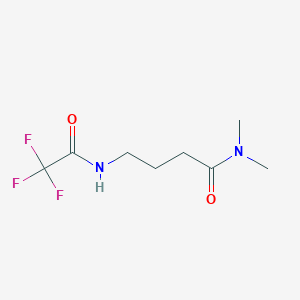
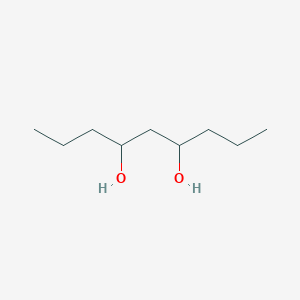
![N-[4-(Diethylamino)phenyl]-N'-(1-hydroxy-2-methylpropan-2-yl)urea](/img/structure/B14407207.png)
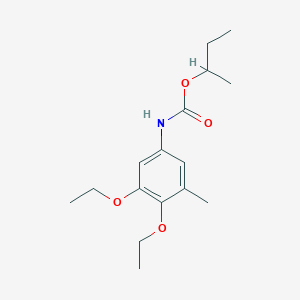
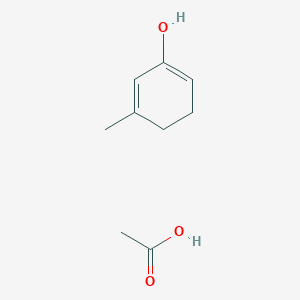
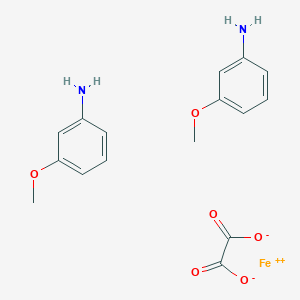

![4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one](/img/structure/B14407239.png)

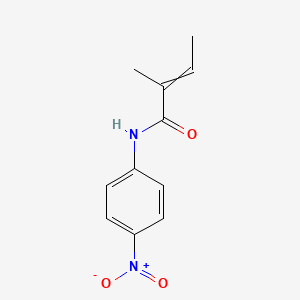
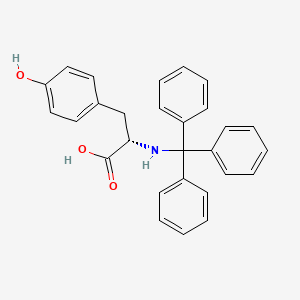
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)
